5beta-Dihydrotestosterone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-MISPCMORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022488 | |
| Record name | 5beta-Dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5b-Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
571-22-2 | |
| Record name | 5β-Dihydrotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-beta-Dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5beta-dihydrotestosterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07447 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5beta-Dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Etiocholan-17β-ol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5.BETA.-DIHYDROTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX1G0C5VD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5b-Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006770 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Metabolic Pathways of 5β Dihydrotestosterone
Overview of Metabolic Fate
The metabolism of 5β-DHT primarily involves further reduction reactions. It is a substrate for hydroxysteroid dehydrogenases (HSDs), which act on its 3-keto group. wikipedia.org This leads to the formation of androstanediols, specifically 5β,3α-androstanediol and 5β,3β-androstanediol. wikipedia.orgnih.gov These products are then subject to further enzymatic conversion, ultimately leading to etiocholanolone (B196237) and its isomer, which are conjugated and excreted in urine. wikipedia.org
Conversion to Androstanediols
The conversion to androstanediols is a critical step in the catabolism of 5β-DHT. This process involves stereospecific enzymes that determine the orientation of the newly formed hydroxyl group at the C3 position.
5β-dihydrotestosterone is converted to 5β,3α-androstanediol (also known as etiocholane-3α,17β-diol). wikipedia.org This metabolite is a direct precursor to etiocholanolone. wikipedia.org Studies of in vitro testosterone metabolism in the neuroendocrine tissues of cockerels have identified 5β-androstane-3α,17β-diol as a major metabolite. nih.gov
The enzyme responsible for this conversion is a 3α-hydroxysteroid dehydrogenase (3α-HSD). Members of the aldo-keto reductase family, such as AKR1C2, function as 3α-HSDs. aacrjournals.orgoup.com These enzymes catalyze the reduction of the 3-keto group of steroids. While much research on AKR1C2 focuses on its role in inactivating the potent androgen 5α-DHT to 3α-androstanediol, the same enzymatic principle applies to the metabolism of other steroids with a 3-keto group, including 5β-DHT. aacrjournals.orgoup.comnih.gov
In addition to the 3α-diol, 5β-DHT is also metabolized into 5β,3β-androstanediol. wikipedia.orgnih.gov This reaction is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD), such as AKR1C1. aacrjournals.orgoup.com Both 5β,3α-androstanediol and 5β,3β-androstanediol are intermediates that are subsequently converted by 17β-hydroxysteroid dehydrogenase into etiocholanolone and epietiocholanolone, respectively. wikipedia.org These final products are then typically conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility for excretion by the kidneys.
Table 2: Metabolic Transformation of 5β-Dihydrotestosterone
| Substrate | Enzyme | Product | Subsequent Metabolite |
|---|---|---|---|
| 5β-Dihydrotestosterone | 3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2) | 5β,3α-androstanediol | Etiocholanolone |
| 5β-Dihydrotestosterone | 3β-Hydroxysteroid Dehydrogenase (e.g., AKR1C1) | 5β,3β-androstanediol | Epietiocholanolone |
Receptor Interactions and Non Genomic Mechanisms of 5β Dihydrotestosterone
Androgen Receptor Binding Affinity and Transactivation Potential
5β-Dihydrotestosterone (5β-DHT) is an isomer of the potent androgen 5α-dihydrotestosterone (5α-DHT) and a metabolite of testosterone (B1683101). wikipedia.org However, its interaction with the classical androgen receptor (AR) is markedly different from its counterparts. Unlike testosterone and particularly 5α-DHT, which are strong agonists of the AR, 5β-DHT demonstrates either no binding or extremely weak binding to this receptor. wikipedia.org
5α-DHT is recognized as the most potent endogenous ligand for the AR, exhibiting a binding affinity that is 2- to 3-fold higher than that of testosterone. wikipedia.org In stark contrast, 5β-DHT's lack of significant affinity is attributed to its molecular shape. The fusion of its A and B rings in a cis orientation results in a highly angular structure, which is believed to prevent effective binding to the AR's ligand-binding pocket. wikipedia.org This structural difference is the primary reason for its inability to activate the receptor and initiate the cascade of events associated with androgen signaling, such as receptor dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes. researchgate.net
The transactivation potential of an androgen is its ability to induce a functional response after binding to the receptor. Given its negligible binding affinity, the AR transactivation potential of 5β-DHT is virtually nonexistent when compared to the robust activity of testosterone and 5α-DHT. wikipedia.orgnih.govnih.gov
| Compound | Relative Binding Affinity to AR | Genomic Activity |
|---|---|---|
| 5α-Dihydrotestosterone (5α-DHT) | High / Potent Agonist | Strong |
| Testosterone (T) | Moderate to High | Moderate |
| 5β-Dihydrotestosterone (5β-DHT) | Very Weak / None | Inactive |
The classical genomic mechanism of androgens involves binding to the intracellular androgen receptor, which then acts as a ligand-activated transcription factor to regulate gene expression. This process underlies the development and maintenance of the male phenotype, including processes in the prostate gland and hair follicles. wikipedia.orgresearchgate.net
Since 5β-DHT binds to the androgen receptor very weakly, if at all, it is considered a genomically inactive metabolite. wikipedia.orgnih.gov It does not trigger the conformational changes in the receptor required for subsequent genomic actions. Consequently, 5β-DHT lacks the classical androgenic properties associated with testosterone and 5α-DHT. wikipedia.orgnih.gov For instance, unlike 5α-DHT, which is linked to prostate cell proliferation, 5β-DHT does not increase the proliferation rate of androgen-dependent prostate tumor cells. nih.govplos.org This genomic inactivity distinguishes 5β-DHT as a testosterone metabolite with a unique physiological profile, devoid of typical androgenic effects.
Intracellular Signaling Pathways Modulated by 5β-Dihydrotestosterone
Beyond its effects on the vasculature, 5β-DHT influences specific intracellular signaling cascades.
Cyclic AMP (cAMP) Production and Signaling
Evidence suggests a role for 5β-DHT in modulating cyclic AMP (cAMP) signaling pathways, particularly in cardiac tissue. Some experimental data indicate that 5β-dihydrotestosterone can produce a positive inotropic effect, meaning it increases the force of muscular contraction, in isolated left atrium models. nih.gov This physiological response is achieved through an increase in the intracellular levels of the second messenger cAMP. nih.gov This finding contrasts with the mechanisms of other androgens and points to a distinct signaling capability of the 5β-reduced metabolite in cardiac cells.
| Compound | Tissue Model | Effect | Mechanism | Reference |
|---|---|---|---|---|
| 5β-Dihydrotestosterone | Isolated Left Atrium | Positive Inotropic Effect | Increase in intracellular cAMP | nih.gov |
Polyamine Synthesis Involvement in Cardiac Responses
The involvement of polyamine synthesis in the cardiac responses to 5β-dihydrotestosterone is not well-established in scientific literature. While polyamines are known to be involved in cardiac hypertrophy and are influenced by other androgens like 5α-DHT in cardiac tissue, a direct mechanistic link between 5β-DHT and the polyamine synthesis pathway in the heart has not been demonstrated in available research. Therefore, this specific signaling interaction remains an area for future investigation.
Physiological and Pathophysiological Roles of 5β Dihydrotestosterone
Cardiovascular System Regulation
Recent research has illuminated the significant, non-genomic effects of 5β-Dihydrotestosterone (5β-DHT) on the cardiovascular system. Unlike its isomer 5α-dihydrotestosterone, 5β-DHT does not bind effectively to the androgen receptor, meaning it largely lacks classical androgenic effects. nih.gov Its influence on vascular tone and blood pressure is, therefore, of considerable scientific interest.
Vasodilatory and Vasorelaxant Effects
5β-Dihydrotestosterone has been demonstrated to exert notable vasodilatory and vasorelaxant effects in various vascular beds. uam.esnih.gov Studies have shown that 5β-DHT can induce relaxation in pre-contracted arterial preparations, including the rat aorta and mesenteric arteries. wikipedia.orgnih.gov This effect is concentration-dependent and has been observed in response to different vasoconstrictor agents. wikipedia.orgnih.gov
The mechanism underlying these effects appears to be independent of the endothelium and is considered non-genomic. nih.gov Research suggests that 5β-DHT may act by blocking L-type voltage-operated calcium channels (L-VOCCs) in vascular smooth muscle cells. wikipedia.org By inhibiting the influx of calcium, which is crucial for muscle contraction, 5β-DHT promotes relaxation of the blood vessel walls, leading to vasodilation. wikipedia.orgnih.gov In some vascular beds, 5β-DHT has been found to be a more potent vasorelaxant than its precursor, testosterone (B1683101), and its isomer, 5α-DHT. wikipedia.org
A study on mesenteric arteries from aged, orchidectomized rats showed that 5β-DHT improved vasodilator function. uam.esdrugbank.com Specifically, it increased the relaxation induced by acetylcholine. nih.govplos.org This improvement in endothelial-dependent vasodilation is significant as endothelial dysfunction is a hallmark of many cardiovascular diseases. nih.gov
Hypotensive and Antihypertensive Actions
The vasodilatory properties of 5β-Dihydrotestosterone translate into systemic hypotensive and antihypertensive effects. nih.gov In vivo studies have demonstrated that administration of 5β-DHT can lead to a reduction in blood pressure. nih.gov This action is particularly pronounced in hypertensive models, suggesting a potential role in counteracting high blood pressure. sportrxiv.org
The hypotensive effect is believed to be a direct consequence of the peripheral vasodilation induced by 5β-DHT, which reduces total peripheral resistance. nih.gov The compound's ability to act on resistance arteries, such as the mesenteric artery, is a key factor in its blood pressure-lowering capabilities. wikipedia.org The antihypertensive response to 5β-DHT has been described as "outstanding" in some studies, highlighting its potential efficacy. wikipedia.org
Potential Therapeutic Implications in Vascular Dysfunctions
The unique profile of 5β-Dihydrotestosterone, combining potent vasodilatory and antihypertensive effects with a lack of significant androgenic activity, makes it a promising candidate for therapeutic applications in vascular dysfunctions. uam.esnih.gov Conditions such as hypertension, which are characterized by increased vascular resistance, could potentially benefit from the vasorelaxant properties of 5β-DHT.
Because it does not act through the androgen receptor, 5β-DHT could offer a safer alternative to traditional androgen therapies for cardiovascular issues, particularly in patient populations where androgenic side effects are a concern. nih.gov For instance, in men with prostate cancer, testosterone therapy is contraindicated due to its proliferative effects on cancer cells. uam.esnih.gov 5β-DHT, being genomically inactive, might provide cardiovascular benefits without stimulating prostate cancer growth. nih.gov Furthermore, its antioxidant properties, as observed by a reduction in superoxide (B77818) anion production in mesenteric arteries, could also contribute to its therapeutic potential by improving endothelial function. drugbank.com
| Vascular Effect of 5β-DHT | Experimental Model | Key Findings |
| Vasodilation | Rat Aorta | Induced concentration-dependent relaxation. nih.gov |
| Vasodilation | Mesenteric Arteries (Aged Rats) | Improved vasodilator function and increased acetylcholine-induced relaxation. nih.govdrugbank.com |
| Hypotension | Conscious Rats | Produced significant hypotensive effects. nih.gov |
| Antihypertension | Hypertensive Rat Models | Demonstrated notable antihypertensive responses. wikipedia.orgsportrxiv.org |
| Antioxidant Action | Mesenteric Arteries (Aged Rats) | Reduced superoxide anion production. drugbank.com |
Endocrine and Neuroendocrine Modulatory Functions
Aromatase Activity Inhibition (Avian Models)
In avian species, 5β-Dihydrotestosterone has been shown to play a role in modulating neuroendocrine function through the inhibition of aromatase activity. Aromatase is a key enzyme that converts androgens, such as testosterone, into estrogens, like 17β-estradiol. This conversion is a critical step in the sexual differentiation of the brain in many vertebrates.
Protection Against Estrogenic Differentiation (Avian Brain)
In avian species, 5β-Dihydrotestosterone (5β-DHT) plays a crucial role in protecting the developing brain from the differentiating effects of estrogens. nih.gov During sensitive periods for sexual differentiation, such as embryonic and post-hatching life, the production of 5β-reduced metabolites like 5β-DHT is high. nih.gov This high 5β-reductase activity is not merely an inactivation pathway for testosterone but serves a protective function by inhibiting the local production of estrogen in the brain. nih.gov
Research has shown that 5β-DHT directly inhibits the activity of the aromatase enzyme in the hypothalamus of male doves. nih.gov Aromatase is responsible for converting testosterone into 17β-estradiol, a potent estrogen that drives sexual differentiation of the brain. nih.gov By inhibiting this enzyme, 5β-DHT effectively reduces the amount of estrogen synthesized within the brain, thereby shielding it from estrogenic differentiation. nih.gov This mechanism is significant because it demonstrates that 5β-reduced metabolites, often considered inactive, can exert direct and biologically significant effects on enzymatic pathways that produce active steroid hormones. nih.gov
Hypothalamic-Pituitary-Gonadal Axis Interplay
The Hypothalamic-Pituitary-Gonadal (HPG) axis is a critical regulatory system for reproduction and development, controlled by hormones from the hypothalamus, pituitary gland, and gonads. researchgate.netwikipedia.org The hypothalamus releases Gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete Luteinizing hormone (LH) and Follicle-stimulating hormone (FSH). wikipedia.org These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids like testosterone. wikipedia.org
Developmental and Tissue-Specific Impacts
Mammary Gland Development and Tumorigenesis (Animal Models)
Contrary to its perceived biological inactivity, perinatal exposure to 5β-dihydrotestosterone has been shown to induce significant and irreversible changes in mammary gland development and tumorigenesis in animal models. nih.gov A study using female SHN mice, which carry the mammary tumor virus, demonstrated that neonatal administration of 5β-DHT markedly stimulated spontaneous mammary tumor development. nih.gov
In this study, neonatal treatment for the first five days of life led to all mice developing palpable mammary tumors by 6.2 months of age. nih.gov This was a dramatic increase compared to the control group and the group that received prenatal treatment. nih.gov Furthermore, neonatal exposure to 5β-DHT promoted both normal and preneoplastic mammary growth, including an increase in mammary hyperplastic alveolar nodules, and led to an anovulatory syndrome. nih.gov These findings indicate that 5β-DHT, during critical developmental windows, can profoundly alter the long-term susceptibility of the mammary gland to cancer. nih.gov
| Treatment Group | Mammary Tumor Incidence (%) |
|---|---|
| Control | 21.1 |
| Prenatal 5β-DHT | 6.3 |
| Neonatal 5β-DHT | 100.0 |
Prostate Gland Health and Disease Progression
5β-Dihydrotestosterone is considered a "prostate sparing" or "prostate protective" androgen. google.com This property is attributed to its very weak interaction with the androgen receptor (AR). google.com The primary androgen responsible for prostate growth and, in many cases, the progression of prostate diseases is 5α-Dihydrotestosterone (5α-DHT), a potent metabolite of testosterone. google.comresearchgate.netwikipedia.org 5α-DHT binds to the androgen receptor with high affinity, promoting the cell growth that can lead to conditions like benign prostatic hyperplasia (BPH). researchgate.net
In contrast, 5β-DHT binds to the androgen receptor with significantly lower affinity than both testosterone and 5α-DHT. google.com Because its ability to activate the androgen receptor is minimal, it does not provide the same stimulus for prostate cell proliferation. This characteristic makes it a "prostate protective" compound, as it does not contribute to the androgen-driven growth associated with prostate pathologies. google.com
A key finding in the study of 5β-Dihydrotestosterone is its lack of proliferative effect on androgen-dependent prostatic tumor cells. nih.gov While androgens like testosterone and 5α-DHT are known to stimulate the growth of prostate cancer, 5β-DHT does not share this effect. nih.govresearchgate.net
A recent study specifically analyzed the effect of 5β-DHT on the proliferation rate of LNCaP cells, an androgen-dependent human prostate cancer cell line. The results showed that 5β-DHT did not increase the proliferation rate of these tumor cells. nih.gov This is a significant distinction from other androgens and highlights its potential as a therapeutic agent that would not carry the risk of exacerbating prostate cancer. nih.gov This lack of proliferative activity, combined with its prostate-sparing properties, underscores the unique biological profile of 5β-DHT in relation to prostate health. google.comnih.gov
| Compound | Effect on Proliferation |
|---|---|
| Testosterone (TES) | Proliferative |
| 5α-Dihydrotestosterone (5α-DHT) | Proliferative |
| 5β-Dihydrotestosterone (5β-DHT) | Unaltered (Non-proliferative) |
Broader Metabolic Contributions
The synthesis of bile acids from cholesterol is a vital hepatic function, essential for the digestion and absorption of dietary fats and fat-soluble vitamins. The classical pathway of bile acid synthesis involves a series of enzymatic modifications to the cholesterol molecule. A crucial step in this pathway is the 5β-reduction of a steroid intermediate, a reaction exclusively catalyzed by AKR1D1.
The process begins with the conversion of cholesterol to 7α-hydroxycholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step. Following this, 7α-hydroxycholesterol is converted to 7α-hydroxy-4-cholesten-3-one. It is at this stage that AKR1D1 plays its pivotal role. The enzyme catalyzes the reduction of the double bond between the fourth and fifth carbon atoms of 7α-hydroxy-4-cholesten-3-one, resulting in the formation of 7α-hydroxy-5β-cholestan-3-one. patsnap.comyoutube.com This conversion is a critical juncture leading to the synthesis of the two primary bile acids in humans: cholic acid and chenodeoxycholic acid. annualreviews.orgnih.govresearchgate.net
The pathway to cholic acid involves a further hydroxylation step at the 12α position by the enzyme sterol 12α-hydroxylase (CYP8B1) before the 5β-reduction by AKR1D1. In contrast, the pathway to chenodeoxycholic acid proceeds without this 12α-hydroxylation. researchgate.net Therefore, the activity of AKR1D1 is essential for the production of both major primary bile acids.
The stereospecificity of the 5β-reduction is of paramount importance. The resulting 5β configuration creates a characteristic bend in the steroid nucleus, which is crucial for the amphipathic nature of bile acids, allowing them to form micelles and emulsify fats effectively. wikipedia.org
The clinical significance of this pathway is highlighted in individuals with a deficiency in AKR1D1. This rare genetic disorder leads to a severe impairment of primary bile acid synthesis, resulting in cholestasis, liver damage, and an accumulation of atypical bile acids. wikipedia.org
The role of 5β-reductase, and by extension the formation of 5β-reduced steroids like 5β-DHT, is not confined to androgen and bile acid metabolism. AKR1D1 acts on a broad spectrum of steroid hormones, effectively serving as a key enzyme in their clearance and inactivation. researchgate.netnih.gov
Glucocorticoids: Cortisol, the primary glucocorticoid in humans, is metabolized by AKR1D1 to 5β-dihydrocortisol. This metabolite has a significantly lower affinity for the glucocorticoid receptor, rendering it biologically inactive. This process is a major pathway for glucocorticoid inactivation in the liver, playing a crucial role in regulating the systemic levels of these potent hormones. youtube.com
Progestins: Progesterone (B1679170), a key hormone in the menstrual cycle and pregnancy, is also a substrate for AKR1D1. The enzyme converts progesterone to 5β-dihydroprogesterone. mdpi.comwikipedia.org This metabolite and its subsequent derivatives, such as pregnanolone, are known to have neuroactive properties, acting as modulators of the GABA-A receptor in the central nervous system. mdpi.com A decrease in the levels of 5β-dihydroprogesterone has been associated with the onset of labor. nih.gov
Mineralocorticoids: Aldosterone, the principal mineralocorticoid, is also metabolized via the 5β-reductase pathway to 5β-dihydroaldosterone. This conversion is part of the inactivation process of aldosterone in the liver. Interestingly, dietary sodium intake has been shown to influence the activity of the 5α- and 5β-reductase pathways in aldosterone metabolism, suggesting a regulatory interplay. nih.gov
The broad substrate specificity of AKR1D1 underscores its central role in maintaining steroid hormone homeostasis. By converting active hormones into their inactive 5β-reduced metabolites, this enzyme contributes to the termination of hormonal signals and their subsequent excretion.
Enzyme Kinetics of Human 5β-Reductase (AKR1D1)
The efficiency of AKR1D1 in metabolizing various steroid substrates has been a subject of detailed kinetic studies. These studies provide valuable insights into the enzyme's physiological roles. The following table summarizes the kinetic parameters (Km and kcat) of AKR1D1 for several key steroid substrates.
| Substrate | Steroid Class | Km (μM) | kcat (min-1) |
| Testosterone | Androgen | 1.1 ± 0.1 | 8.8 ± 0.2 |
| Progesterone | Progestin | 0.23 ± 0.01 | 4.8 ± 0.1 |
| Aldosterone | Mineralocorticoid | 13.9 ± 0.9 | 16.5 ± 0.5 |
| Cortisol | Glucocorticoid | 2.7 ± 0.1 | 13.1 ± 1.8 |
| Cortisone | Glucocorticoid | 11.7 ± 0.1 | 15.1 ± 0.3 |
| 4-Cholesten-7α-ol-3-one | Bile Acid Precursor | 2.0 ± 0.1 | 0.8 ± 0.2 |
Data sourced from Chen M, Drury JE, Penning TM. Substrate specificity and inhibitor analyses of human steroid 5β-reductase (AKR1D1). Steroids. 2011;76(5):484-490. nih.gov
The kinetic data reveal that AKR1D1 exhibits a higher catalytic efficiency (kcat/Km) for steroid hormones like progesterone and testosterone compared to the bile acid precursor. This suggests that under physiological conditions, the enzyme may be more readily involved in the inactivation of these hormones. However, the sheer volume of bile acid precursors processed by the liver ensures that its role in bile acid synthesis remains profoundly significant.
Genetic and Regulatory Aspects of 5β Reductase Activity
AKR1D1 Gene Expression and Regulation
The expression of the AKR1D1 gene is meticulously controlled, exhibiting tissue specificity and susceptibility to various physiological signals. This regulation ensures that 5β-reductase activity is aligned with the metabolic needs of the body.
AKR1D1 is predominantly expressed in the liver, where its activity is more than tenfold higher than in any other tissue, reflecting its central role in hepatic processes like bile acid synthesis and steroid hormone clearance. bioscientifica.comnih.gov Significant expression is also observed in the testes. nih.gov Lower levels of AKR1D1 transcripts have been detected in other tissues, including the colon, adrenal glands, and placenta. genecards.orgnih.gov In the context of development, the enzyme's activity is crucial in the fetal liver for bile acid production. nih.gov
| Tissue | Relative AKR1D1 Expression Level | Primary Function |
|---|---|---|
| Liver | High | Bile acid synthesis, steroid hormone inactivation nih.govbioscientifica.comnih.govgenecards.org |
| Testis | Moderate | Steroid hormone metabolism nih.govgenecards.org |
| Placenta | Low | Progesterone (B1679170) metabolism nih.gov |
| Fetal Liver | High | Bile acid synthesis nih.gov |
| Colon | Weak | Steroid metabolism genecards.org |
| Adrenal Gland | Low | Steroid metabolism nih.gov |
Hormonal Influences: Glucocorticoids, such as dexamethasone, have been shown to down-regulate AKR1D1 expression and activity both in vitro and in vivo. bioscientifica.comresearchgate.net This suppression of AKR1D1 reduces the clearance of glucocorticoids, thereby amplifying their action. bioscientifica.com The enzyme is also involved in the metabolism of androgens and progesterone. nih.govnih.gov
Nutritional Influences: AKR1D1 expression is significantly affected by metabolic conditions. In obese patients with non-alcoholic fatty liver disease (NAFLD), AKR1D1 mRNA expression decreases as the severity of steatosis, fibrosis, and inflammation increases. nih.gov Furthermore, its expression is notably reduced in patients with type 2 diabetes. nih.govresearchgate.net This dysregulation in metabolic diseases suggests a potential role for AKR1D1 in the pathophysiology of these conditions. nih.govendocrine-abstracts.org Mechanistic studies indicate that signaling pathways involving nuclear receptors like FXR, PXR, and CAR, which are themselves sensors of bile acids and steroids, can modulate AKR1D1 expression. researchgate.netnih.gov
Genetic Deficiencies and Metabolic Disorders Associated with AKR1D1
Mutations in the AKR1D1 gene lead to 5β-reductase deficiency, an autosomal recessive inborn error of metabolism that primarily disrupts bile acid synthesis. nih.gov This deficiency has significant consequences, particularly in newborns.
5β-reductase deficiency is a significant cause of metabolic dysfunction in infants. researchgate.net The disorder typically presents in the neonatal period with symptoms of cholestatic jaundice, poor feeding, and malabsorption of fat-soluble vitamins. nih.govrch.org.au If left untreated, the condition can rapidly progress to more severe liver complications. nih.gov The diagnosis relies on mass spectrometry analysis of urine, which reveals a characteristic accumulation of Δ4-3-oxo bile acid intermediates and a lack of 5β-reduced bile acids. nih.govnih.gov
The primary biochemical defect in AKR1D1 deficiency is the inability to convert Δ4-3-ketosteroid precursors into their 5β-reduced forms, a mandatory step in the synthesis of primary bile acids like cholic acid and chenodeoxycholic acid. researchgate.netmedlineplus.govmedlineplus.gov This block leads to two major problems:
Accumulation of Toxic Intermediates: The precursors, such as 7α-hydroxy-4-cholesten-3-one, build up in the liver. medlineplus.govmedlineplus.gov These unprocessed intermediates are then shunted into alternative metabolic pathways, forming abnormal and hepatotoxic bile acids. medlineplus.govmedlineplus.gov
Lack of Functional Bile Acids: The deficiency results in dramatically decreased levels of physiologically active 5β-reduced bile acids. nih.govmatilda.science This impairs bile flow and the absorption of fats and fat-soluble vitamins, leading to cholestasis and the clinical symptoms of the disease. medlineplus.govmedlineplus.gov
More than 10 mutations in the AKR1D1 gene have been identified as causes of this condition, most of which are missense mutations that result in an enzyme with severely reduced function or stability. nih.govmedlineplus.govmedlineplus.gov The resulting liver damage and bile acid deficiency syndrome require treatment with primary bile acids to restore normal function. nih.govnih.gov
| Aspect of AKR1D1 Deficiency | Description |
|---|---|
| Genetic Basis | Autosomal recessive mutations in the AKR1D1 gene nih.gov |
| Biochemical Hallmark | Inability to 5β-reduce Δ4-3-ketosteroids; accumulation of precursors and atypical allo-bile acids nih.govresearchgate.net |
| Primary Consequence | Deficiency of primary bile acids (cholic acid, chenodeoxycholic acid) nih.govresearchgate.net |
| Clinical Presentation in Newborns | Cholestatic jaundice, fat-soluble vitamin malabsorption, potential for rapid progression to liver failure nih.gov |
| Associated Conditions | Congenital Bile Acid Synthesis Defect Type 2 medlineplus.govmedlineplus.gov |
Advanced Research Methodologies and Future Directions
Analytical Techniques for 5β-Dihydrotestosterone Quantification
The accurate quantification of 5β-dihydrotestosterone (5β-DHT) in biological matrices is crucial for understanding its physiological and pathological roles. Due to its low concentrations and structural similarity to other steroids, sophisticated analytical techniques are required for its precise measurement.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), stands as a gold standard for the analysis of androgens, including 5β-DHT. mdpi.com These methods offer high sensitivity and specificity, allowing for the accurate quantification of steroids even at low physiological concentrations.
LC-MS/MS methods have been developed for the simultaneous measurement of testosterone (B1683101) and its metabolites, including dihydrotestosterone (B1667394) isomers. wikipedia.org To overcome the challenge of poor ionization efficiency of some steroids, derivatization techniques are often employed to enhance the sensitivity of detection. For instance, derivatization with reagents like 2-hydrazino-1-methylpyridine (HMP) has been shown to significantly improve the ionization efficiency and sensitivity of DHT analysis by LC-MS/MS, enabling detection in small plasma volumes. mdpi.com
GC-MS is another powerful tool for steroid profiling. It often requires a derivatization step to increase the volatility and thermal stability of the analytes. Following administration of DHT, GC-MS has been used to determine the relative changes in the excretion of various steroid metabolites in urine. clinicaltrials.gov
Radioisotope Tracing and Chromatographic Separations
Radioisotope tracing is a valuable technique for studying the metabolism and formation of steroids. This method involves using radiolabeled precursors, such as tritiated testosterone, to track their conversion into various metabolites. For example, incubations of uterine tissues with [1,2,6,7-3H]testosterone have been used to demonstrate the formation of 5α-dihydrotestosterone. researchgate.net While this particular study focused on the 5α-isomer, the methodology is applicable to studying the formation of 5β-DHT as well.
High-performance liquid chromatography (HPLC) is a fundamental chromatographic technique used for the separation of steroids. nih.gov It can be used as a standalone method with UV detection or, more powerfully, as the separation front-end for mass spectrometry. Various stationary phases and mobile phase compositions are optimized to achieve the separation of closely related steroid isomers. Thin-layer chromatography (TLC) has also been utilized for the separation of testosterone and its metabolites, including 5β-dihydrotestosterone. plos.org
In Vitro and In Vivo Model Systems for Studying 5β-Dihydrotestosterone Effects
A variety of model systems are employed to investigate the biological effects of 5β-dihydrotestosterone, ranging from isolated cells to whole animal models.
Cell Culture Models (e.g., Vascular Smooth Muscle Cells, Myometrial Cells, Cardiac Preparations)
Vascular Smooth Muscle Cells (VSMCs): In vitro studies using vascular smooth muscle cells have been instrumental in elucidating the direct vascular effects of 5β-DHT. Research has shown that 5β-DHT does not significantly alter the proliferation rate of these cells, which is a critical finding when considering its potential therapeutic applications. nih.govnih.gov
Myometrial Cells: While direct studies on isolated myometrial cells are less common, research on uterine tissues provides insights. Human endometrial and myometrial homogenates have been used to study the metabolism of testosterone, indicating that the uterus is a target for androgen action. researchgate.net
Cardiac Preparations: The in vitro metabolism of 5α-dihydrotestosterone has been demonstrated in rat heart tissue, suggesting that cardiac muscle is capable of steroid metabolism. mdpi.com While this study focused on the 5α-isomer, it opens the door for investigating the direct effects and metabolism of 5β-DHT in cardiac preparations. Dihydrotestosterone has been shown to promote the integration of endothelial progenitor cells into murine cardiac slices, suggesting a role in cardiac tissue regeneration. drugbank.com
Animal Models (e.g., Rat Aorta, Mouse Mammary Glands, Avian Brains, Hypertensive Rat Models)
Rat Aorta: Isolated rat aortic rings are a widely used ex vivo model to study the vasoactive properties of compounds. Studies have demonstrated that 5β-DHT induces a potent, endothelium-independent vasodilation of the rat aorta. nih.govnih.govnih.gov This effect is suggested to be mediated through the blockade of calcium channels. nih.gov
Mouse Mammary Glands: Studies in mice have explored the long-term effects of perinatal administration of 5β-DHT on mammary gland development. Neonatal treatment was found to stimulate spontaneous mammary tumorigenesis and promote normal and preneoplastic mammary growth. plos.org In contrast, other research indicates that 17β-hydroxy-5β-androstan-3-one (5β-dihydrotestosterone) does not compete with estradiol (B170435) for binding to the estrogen receptor and does not inhibit estradiol-mediated induction of the progesterone (B1679170) receptor in the mouse breast.
Avian Brains: The avian brain provides a unique model for studying steroid metabolism and its behavioral effects. The avian brain can convert testosterone to 5β-DHT, a metabolite that appears to be behaviorally inactive in the context of reproduction. wikipedia.org Research in Japanese quail suggests that the higher levels of 5β-reductase in the young bird's brain, which converts testosterone to inactive 5β-metabolites, may regulate the behavioral activity of testosterone.
Hypertensive Rat Models: Spontaneously hypertensive rats (SHR) and other rat models of hypertension are crucial for investigating the cardiovascular effects of 5β-DHT. In these models, 5β-DHT has been shown to have antihypertensive effects. mdpi.commdpi.com Studies using mesenteric arteries from SHR have shown that 5β-DHT can increase the vasodilator response to certain mediators. mdpi.com
Translational Research and Clinical Relevance
The preclinical findings on the biological activities of 5β-dihydrotestosterone, particularly its vascular effects, have spurred interest in its translational potential and clinical relevance. Epidemiological studies have linked lower plasma levels of testosterone with a higher incidence of cardiovascular diseases. plos.orgnih.gov
Given that 5β-DHT is a metabolite of testosterone that exerts beneficial vascular effects without the androgenic proliferative effects on prostate cells, it is being considered as a potential therapeutic agent for cardiovascular pathologies. nih.govplos.orgnih.gov Its ability to improve vasodilator function and exert antioxidant actions in arteries from aged and hypertensive animal models makes it a promising candidate. plos.orgnih.gov
The lack of proliferative effect on androgen-dependent prostate tumor cells is a significant advantage, especially when considering testosterone replacement therapy, which is often contraindicated in patients with a history of prostate cancer. plos.orgnih.gov Therefore, 5β-DHT could potentially be a safer alternative for reaping the cardiovascular benefits of androgens.
However, the clinical relevance of circulating 5β-DHT levels is still under investigation. While some studies suggest a link between dihydrotestosterone levels and cardiovascular disease, more research is needed to fully understand the role of the 5β isomer specifically. mdpi.com Further clinical trials are necessary to evaluate the safety and efficacy of 5β-dihydrotestosterone as a therapeutic agent in humans.
Interactive Data Tables
Table 1: Effects of 5β-Dihydrotestosterone in In Vitro and In Vivo Models
| Model System | Key Findings | References |
| In Vitro | ||
| Vascular Smooth Muscle Cells | No significant effect on proliferation. | nih.govnih.gov |
| Rat Aorta | Induces potent, endothelium-independent vasodilation. | nih.govnih.govnih.gov |
| In Vivo | ||
| Mouse Mammary Glands | Neonatal treatment may stimulate tumorigenesis. | plos.org |
| Avian Brains | Metabolite of testosterone, potentially regulating its behavioral effects. | wikipedia.org |
| Hypertensive Rat Models | Exhibits antihypertensive effects and improves vasodilator response. | mdpi.commdpi.com |
Table 2: Analytical Techniques for 5β-Dihydrotestosterone Quantification
| Technique | Principle | Key Advantages |
| LC-MS/MS | Combines liquid chromatography separation with mass spectrometry detection. | High sensitivity and specificity for complex biological samples. |
| GC-MS | Combines gas chromatography separation with mass spectrometry detection. | Excellent for profiling multiple steroid metabolites. |
| Radioisotope Tracing | Uses radiolabeled compounds to trace metabolic pathways. | Ideal for studying steroid metabolism and formation rates. |
| HPLC | Separates compounds based on their interaction with a stationary phase. | Versatile for separation and purification of steroids. |
Potential Therapeutic Applications in Cardiovascular Diseases
Recent research has illuminated the potential of 5β-dihydrotestosterone (5β-DHT) as a therapeutic agent in cardiovascular diseases, distinguishing it from other androgens like testosterone and 5α-dihydrotestosterone (5α-DHT). Unlike its counterparts, 5β-DHT exhibits unique properties that could be beneficial for vascular health, particularly in the context of aging, which is a primary risk factor for cardiovascular pathologies. researchgate.netnih.govplos.org
Studies have demonstrated that 5β-DHT can improve vasodilator function. In ex vivo experiments using mesenteric arteries from aged-orchidectomized rats, 5β-DHT was shown to enhance the relaxation induced by acetylcholine, a key endothelium-dependent vasodilator. nih.govplos.org This effect is significant as impaired endothelial function is a hallmark of many cardiovascular diseases. The mechanism behind this improved vasodilation is linked to an increase in nitric oxide (NO) bioavailability and a notable antioxidant action. nih.govplos.org Specifically, 5β-DHT has been found to reduce the production of superoxide (B77818) anions, which are reactive oxygen species that can quench NO and contribute to endothelial dysfunction. nih.govplos.org
Interestingly, the effects of 5β-DHT on vasodilation differ from those of testosterone and 5α-DHT. While 5β-DHT enhances acetylcholine-induced relaxation, testosterone has been shown to have no significant effect, and 5α-DHT has been observed to decrease this response in the same experimental models. nih.gov This suggests a unique mechanism of action for 5β-DHT on the vasculature. The vasodilatory effects of 5β-DHT are believed to be mediated through non-genomic pathways, as it has a very low affinity for the classical androgen receptor. nih.gov
The following table summarizes the comparative effects of Testosterone, 5α-Dihydrotestosterone, and 5β-Dihydrotestosterone on key vascular parameters based on a study by Sánchez-Fernández et al. (2024).
| Compound | Effect on Acetylcholine-Induced Vasodilation | Effect on Superoxide Anion Production |
| Testosterone | No significant modification | No significant modification |
| 5α-Dihydrotestosterone | Decreased | No significant modification |
| 5β-Dihydrotestosterone | Increased | Reduced |
These findings underscore the potential of 5β-DHT as a novel therapeutic avenue for cardiovascular conditions characterized by endothelial dysfunction and oxidative stress. Its ability to improve vascular function without the androgenic effects associated with other testosterone metabolites makes it a particularly promising candidate for further investigation.
Implications for Prostate Health Management
The implications of 5β-dihydrotestosterone for prostate health are largely defined by its distinct lack of proliferative effects on prostate cells, a stark contrast to the actions of its isomer, 5α-dihydrotestosterone. nih.govplos.org This characteristic is of paramount importance in the context of prostate health management, where the primary concern is often the androgen-driven growth of prostate tissue, leading to conditions such as benign prostatic hyperplasia (BPH) and prostate cancer.
The key to understanding the differential effects of these androgens lies in their interaction with the androgen receptor (AR). 5α-DHT is a potent androgen that binds to the AR with high affinity, subsequently translocating to the nucleus and stimulating the transcription of genes that promote cell growth and proliferation in the prostate. nih.govresearchgate.net This mechanism is central to the pathophysiology of both BPH and androgen-dependent prostate cancer. researchgate.netfrontiersin.org
In contrast, 5β-DHT has a very weak binding affinity for the androgen receptor. nih.gov Consequently, it does not trigger the same cascade of gene activation that leads to prostate cell proliferation. This has been demonstrated in studies on androgen-dependent prostate cancer cell lines, such as LNCaP. In these studies, while both testosterone and 5α-DHT significantly increased the proliferation of LNCaP cells, 5β-DHT did not produce any statistically significant modification in cell proliferation. nih.govplos.org
The following table summarizes the proliferative effects of Testosterone, 5α-Dihydrotestosterone, and 5β-Dihydrotestosterone on the LNCaP androgen-dependent prostate cancer cell line, based on findings from Sánchez-Fernández et al. (2024).
| Compound (at 2 nM concentration) | Effect on LNCaP Cell Proliferation (after 72h) |
| Testosterone | Increased |
| 5α-Dihydrotestosterone | Increased |
| 5β-Dihydrotestosterone | No statistically significant modification |
This lack of proliferative activity on prostate tumor cells, combined with its beneficial cardiovascular effects, positions 5β-DHT as a potentially safe androgen for further study in contexts where testosterone replacement therapy might be contraindicated due to prostate cancer risk. nih.govplos.org The unique profile of 5β-DHT suggests that it may be possible to harness the beneficial systemic effects of androgens without stimulating detrimental growth in the prostate.
Q & A
Q. What are the best practices for detecting and quantifying 5β-dihydrotestosterone (5β-DHT) in biological samples?
- Methodological Answer: Use enzyme-linked immunosorbent assays (ELISA) for quantitative determination in serum, following competitive binding principles where sample antigen competes with enzyme-labeled antigen for antibody binding sites . Validate assays by testing cross-reactivity with structurally similar steroids (e.g., testosterone, androstenedione) to ensure specificity . For higher precision, combine ELISA with chromatographic techniques (e.g., LC-MS) to resolve isomers like 5α-DHT and 5β-DHT, which differ in stereochemistry at the C5 position .
Q. How should researchers handle and store 5β-DHT samples to prevent degradation?
- Methodological Answer: Store 5β-DHT as a crystalline solid at -20°C in airtight containers to minimize oxidation and thermal degradation . For biological samples (e.g., serum), aliquot and freeze immediately at -80°C to avoid repeated freeze-thaw cycles, which can alter steroid stability . Pre-analytical factors such as pH and exposure to light should be controlled during sample collection .
Q. What protocols ensure the purity and stability of 5β-DHT reference standards?
- Methodological Answer: Verify purity (≥97%) via batch-specific certificates of analysis (CoA) provided by suppliers . Regularly recalibrate standards using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) to confirm structural integrity . Monitor stability over time by comparing UV-Vis spectra or retention times in chromatographic assays .
Advanced Questions
Q. How can researchers mitigate interference from endogenous steroids when quantifying 5β-DHT in complex matrices (e.g., prostate tissue)?
- Methodological Answer: Employ solid-phase extraction (SPE) to isolate 5β-DHT from lipids and proteins before analysis . Use antibody-based methods with <1% cross-reactivity to testosterone or other androgens . For tissue samples, validate results with radiolabeled [³H]-DHT binding assays to confirm specificity in receptor studies .
Q. How should contradictory data from different assays (e.g., ELISA vs. LC-MS) be reconciled?
- Methodological Answer: Conduct parallel assays on the same sample set to identify systematic biases. For example, ELISA may overestimate 5β-DHT due to cross-reactivity, whereas LC-MS provides isomer-specific quantification . Normalize data using inter-laboratory reference ranges and report coefficients of variation (CV) to highlight methodological limitations .
Q. What are the advantages and limitations of using in vivo vs. in vitro models to study 5β-DHT’s metabolic pathways?
- Methodological Answer: In vivo models (e.g., rodent studies) capture systemic metabolism but require ethical approvals and complex pharmacokinetic controls. In vitro models (e.g., hepatic microsomes) allow precise enzyme kinetics but lack physiological context . Validate findings by comparing metabolite profiles (e.g., 5β-DHT-glucuronide) across both models using tandem mass spectrometry .
Q. What analytical strategies differentiate 5β-DHT from its 5α-isomer in pharmacokinetic studies?
- Methodological Answer: Utilize chiral chromatography (e.g., LC-MS with a β-cyclodextrin column) to resolve 5α- and 5β-DHT based on retention times . Confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography . Reference deuterated analogs (e.g., 5β-DHT-d3) as internal standards for quantification .
Q. How can radiolabeled [³H]-5β-DHT improve androgen receptor binding assays?
- Methodological Answer: Radiolabeled [³H]-DHT enables high-sensitivity detection of receptor-ligand interactions in competitive binding studies. Optimize specific activity (e.g., 1 mCi/mmol) to balance signal intensity and radiation safety . Use Scatchard analysis to calculate dissociation constants (Kd) and validate with cold (non-radioactive) 5β-DHT to confirm competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
